molecular formula C32H44ClN5O4 B8220906 SM-433 (hydrochloride)

SM-433 (hydrochloride)

Cat. No.: B8220906
M. Wt: 598.2 g/mol
InChI Key: TUHQZVIWMJUHRN-PYNMGOALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The detailed synthetic route is proprietary and can be found in patent WO2008128171A2 .

Industrial Production Methods: Industrial production of SM-433 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and converted to its hydrochloride salt form for stability and solubility .

Types of Reactions:

    Oxidation: SM-433 (hydrochloride) can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Various substitution reactions can be performed on the aromatic rings and other functional groups present in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .

Scientific Research Applications

SM-433 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

SM-433 (hydrochloride) exerts its effects by mimicking the activity of Smac, a natural protein that promotes apoptosis. It binds to the XIAP BIR3 protein, inhibiting its function and allowing the activation of caspases, which are enzymes that execute apoptosis. This leads to the induction of programmed cell death in cancer cells .

Comparison with Similar Compounds

    SM-164: Another Smac mimetic with similar binding affinity for IAPs.

    LCL161: A small molecule IAP antagonist used in cancer research.

    BV6: A bivalent Smac mimetic that targets multiple IAPs.

Uniqueness: SM-433 (hydrochloride) is unique due to its strong binding affinity for the XIAP BIR3 protein and its potent ability to induce apoptosis in cancer cells. This makes it a valuable tool in the study of apoptosis and cancer biology .

Properties

IUPAC Name

(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-N-[(2-phenylphenyl)methyl]-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O4.ClH/c1-21(2)18-29(38)36-17-16-25-14-15-28(37(25)32(41)27(20-36)35-30(39)22(3)33-4)31(40)34-19-24-12-8-9-13-26(24)23-10-6-5-7-11-23;/h5-13,21-22,25,27-28,33H,14-20H2,1-4H3,(H,34,40)(H,35,39);1H/t22-,25+,27-,28-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHQZVIWMJUHRN-PYNMGOALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44ClN5O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.